2'-Deoxyadenosine-5'-triphosphate, trisodium salt
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Overview
Description
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt is a complex organic compound with significant importance in various scientific fields This compound is a nucleotide analog, which means it mimics the structure of naturally occurring nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the subsequent phosphorylation to form the triphosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often require controlled temperatures, inert atmospheres, and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt is used as a building block for the synthesis of more complex molecules. It is also used in studies of nucleotide analogs and their interactions with enzymes and other biomolecules.
Biology
In biology, this compound is used to study DNA and RNA synthesis, repair, and replication. It serves as a substrate for various polymerases and is used in experiments to understand the mechanisms of genetic information transfer.
Medicine
In medicine, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleotide metabolism makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of diagnostic reagents and as a component in various biochemical assays. Its stability and reactivity make it suitable for use in a wide range of applications.
Mechanism of Action
The mechanism of action of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt involves its incorporation into nucleic acids. It mimics natural nucleotides and can be incorporated into DNA or RNA by polymerases. This incorporation can disrupt normal nucleotide metabolism and interfere with the replication and transcription processes, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A naturally occurring nucleotide that serves as an energy carrier in cells.
Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis.
Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Uniqueness
((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, trisodium salt is unique due to its specific stereochemistry and the presence of the triphosphate group. This structure allows it to interact with enzymes and other biomolecules in ways that natural nucleotides cannot, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C10H16N5Na3O12P3 |
---|---|
Molecular Weight |
560.15 g/mol |
InChI |
InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/t5-,6+,7+;;;/m0.../s1 |
InChI Key |
MEUPRCSRSRKMMC-PWDLANNDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
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